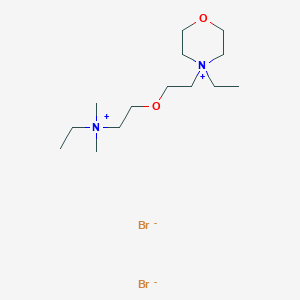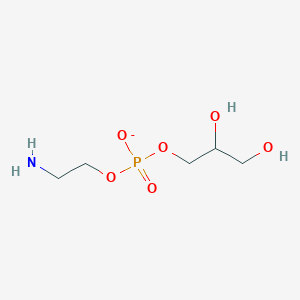![molecular formula C18H18N4O2S B14101173 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14101173.png)
2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a benzimidazole moiety linked to a hydrazide group through a sulfanyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide typically involves the following steps:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by reacting o-phenylenediamine with carbon disulfide in the presence of a base.
Thioether Formation: The benzimidazole derivative is then reacted with an appropriate alkyl halide to form the thioether linkage.
Hydrazide Formation: The thioether is then reacted with hydrazine hydrate to form the hydrazide.
Schiff Base Formation: Finally, the hydrazide is condensed with 3-methoxybenzaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, disrupting their normal function.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and enzyme activity, leading to cell death or inhibition of cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-benzimidazol-2-ylsulfanyl)ethyl 3-methylphenyl ether
- 2-(1H-benzimidazol-2-ylsulfanyl)ethyl 4-fluorophenyl ether
Uniqueness
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide is unique due to its specific structural features, such as the presence of both a benzimidazole and a hydrazide moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H18N4O2S |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C18H18N4O2S/c1-12(13-6-5-7-14(10-13)24-2)21-22-17(23)11-25-18-19-15-8-3-4-9-16(15)20-18/h3-10H,11H2,1-2H3,(H,19,20)(H,22,23)/b21-12+ |
Clé InChI |
XPZQWRDPKIVRLU-CIAFOILYSA-N |
SMILES isomérique |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1)/C3=CC(=CC=C3)OC |
SMILES canonique |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1)C3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-cyclohexyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14101093.png)
![4-[4-(benzyloxy)phenyl]-5-hydroxy-8-methyl-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14101095.png)


![3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14101111.png)
![9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14101118.png)

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B14101132.png)
![3-(2,5-dimethylbenzyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14101136.png)
![(2S,3R,5S,10R,13R,14S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B14101137.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14101155.png)
![1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101162.png)

![4-Methoxy-3-[(4-oxopyrazolo[1,5-a]pyrazin-5-yl)methyl]benzaldehyde](/img/structure/B14101168.png)
